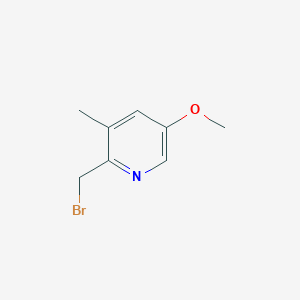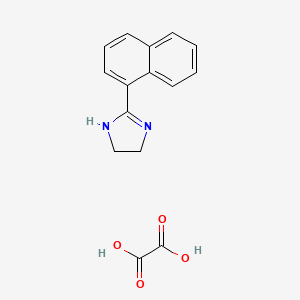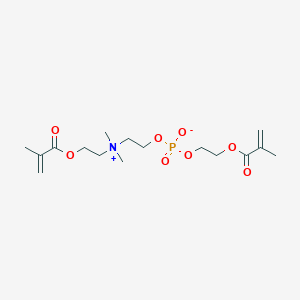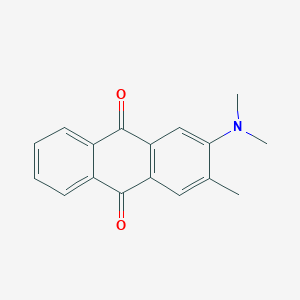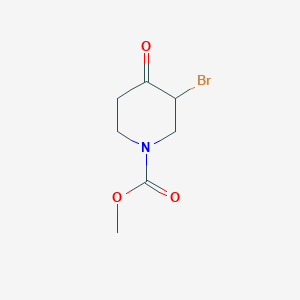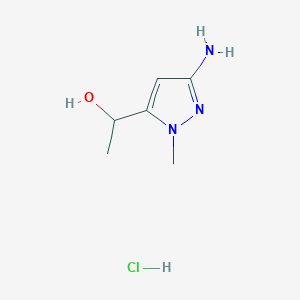
1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol hydrochloride typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with ethan-1-ol under specific conditions. One common method involves dissolving the starting materials in ethanol and cooling the solution to 0°C. The reaction mixture is then stirred for an hour, followed by the addition of sodium bicarbonate and further stirring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of different pyrazole-based compounds.
Substitution: The amino group in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives, which can have different functional groups attached to the pyrazole ring. These derivatives can be further utilized in the synthesis of more complex compounds .
Scientific Research Applications
1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds with target proteins, influencing their activity. The pyrazole ring can also interact with various enzymes, potentially inhibiting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: A precursor in the synthesis of 1-(3-Amino-1-methyl-1H-pyrazol-5-yl)ethan-1-ol hydrochloride.
5-Amino-3-methyl-1-phenylpyrazole: Another aminopyrazole derivative with similar chemical properties.
1-Methyl-5-hydroxy-1H-pyrazole: A hydroxylated pyrazole derivative with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions.
Properties
Molecular Formula |
C6H12ClN3O |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
1-(5-amino-2-methylpyrazol-3-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H11N3O.ClH/c1-4(10)5-3-6(7)8-9(5)2;/h3-4,10H,1-2H3,(H2,7,8);1H |
InChI Key |
VESINJLTLBYQAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NN1C)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


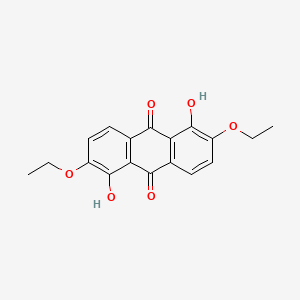
![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)
![N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide](/img/structure/B13135918.png)

![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
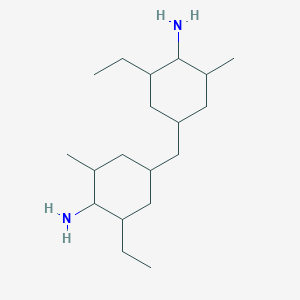

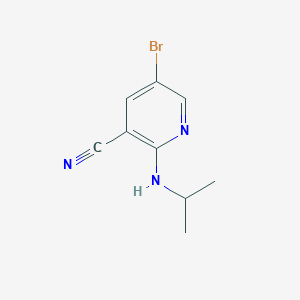
![3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B13135950.png)
